(4-Methoxy-3-nitrophenyl)methanol
Overview
Description
“(4-Methoxy-3-nitrophenyl)methanol” is a chemical compound with the molecular formula C8H9NO4 . It is used as a starting reagent in the synthesis of 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 183.161 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 255.3±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 45.6±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 138.7±3.0 cm3 .
Scientific Research Applications
Synthesis and Chemical Transformations
- Cyclic Hydroxamic Acids and Lactams Synthesis : Ethyl 2-nitrophenyl oxalate and its derivatives can be catalytically hydrogenated to yield products like 4-hydroxy-2,3-dioxo-1,4-benzoxazine, which are precursors for naturally occurring cyclic hydroxamic acids found in Gramineae (Hartenstein & Sicker, 1993).
- Oxidation of Anilines : Substituted anilines, when oxidized with hydrogen peroxide and selenium dioxide in methanol, yield compounds like 4-alkoxy-N-(4-nitrophenyl)anilines. This process, alongside other oxidation by-products, contributes to the study of aniline oxidation pathways (Gebhardt et al., 2008).
- Reductive Monoalkylation : The reductive monoalkylation of nitro aryls like ethyl (4-methoxy-3-nitrophenyl) acetate results in primary amines. This reaction, conducted in different solvents, shows significant research potential in synthesizing secondary benzyl amino aryls (Sydnes et al., 2008).
Pharmaceutical and Biochemical Applications
- Photoreagents for Protein Crosslinking : Compounds like 4-nitrophenyl ethers, which include 4-methoxy derivatives, are proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their reactivity in specific conditions makes them valuable in biochemical studies (Jelenc et al., 1978).
- Electrocatalytic Oxidation Studies : The electrocatalytic oxidation of simple alcohols like methanol has been investigated using modifiers such as nickel(II) tetrakis(3-methoxy-4-hydroxyphenyl)porphyrin film. This research is crucial in understanding alcohol oxidation processes on modified electrodes (Ciszewski & Milczarek, 1996).
Analytical and Chemical Properties
- Diphenylether Derivatives as Chemosensors : Derivatives based on diphenylether, such as 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde, have been synthesized and characterized for their application as chemosensors, specifically for Fe(III) ions. Their selectivity and complexation behavior with various cations demonstrate their utility in analytical chemistry (Sharma et al., 2015).
Properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDLGZUYYAXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403240 | |
Record name | (4-methoxy-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41870-24-0 | |
Record name | (4-methoxy-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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